![molecular formula C17H15N3S B14275409 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline CAS No. 138954-51-5](/img/structure/B14275409.png)
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring and two aniline groups connected by an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Aniline Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[2-(4-Nitrophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Methylphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Hydroxyphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
Uniqueness
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
138954-51-5 |
|---|---|
Fórmula molecular |
C17H15N3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
4-[2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C17H15N3S/c18-14-6-1-12(2-7-14)3-10-17-20-16(11-21-17)13-4-8-15(19)9-5-13/h1-11H,18-19H2 |
Clave InChI |
MXPZGFKBKWUGSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NC(=CS2)C3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


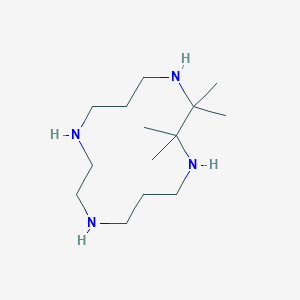
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
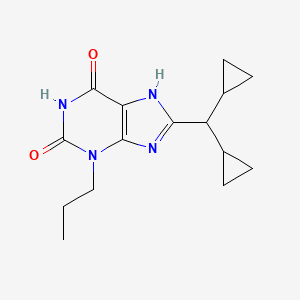
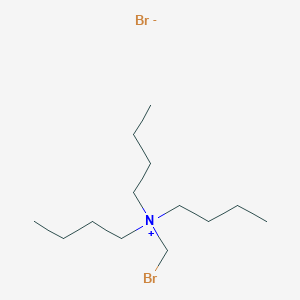

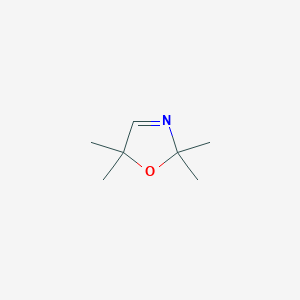
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
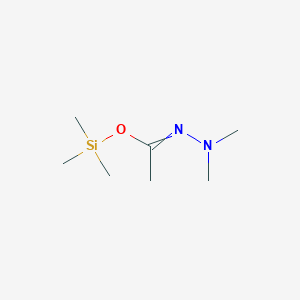
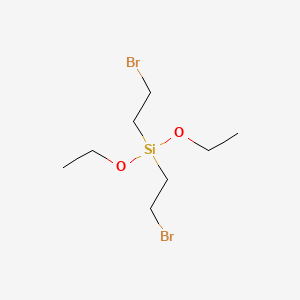

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
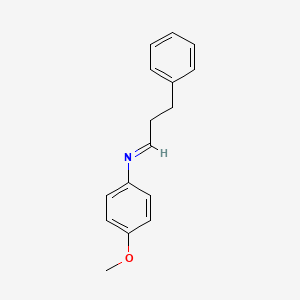
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
